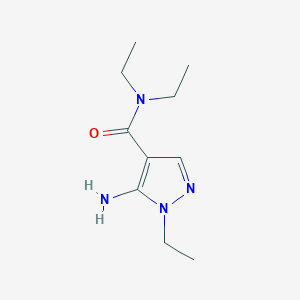
5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide: is an organic compound with the molecular formula C10H18N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1,3-diketones with hydrazine derivativesThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of certain enzymes and receptors. Research has indicated its potential use in developing drugs for treating cancer and other diseases. For example, derivatives of this compound have been studied as inhibitors of fibroblast growth factor receptors (FGFRs), which play a role in cancer progression .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the receptor’s activation and subsequent signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
Comparación Con Compuestos Similares
5-Amino-1H-pyrazole-4-carboxamide: A simpler analog without the triethyl groups.
5-Amino-3-methyl-1H-pyrazole-4-carboxamide: A similar compound with a methyl group instead of triethyl groups.
Uniqueness: The presence of the triethyl groups in 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide distinguishes it from its analogs. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications .
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
5-amino-N,N,1-triethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8-7-12-14(6-3)9(8)11/h7H,4-6,11H2,1-3H3 |
Clave InChI |
DVWLJQCDDQSMRV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)C(=O)N(CC)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


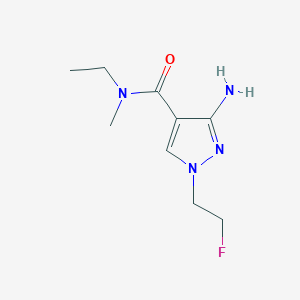
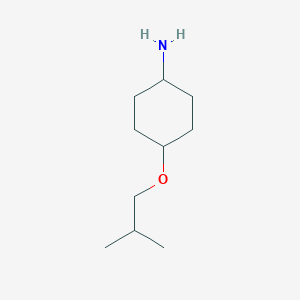
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)
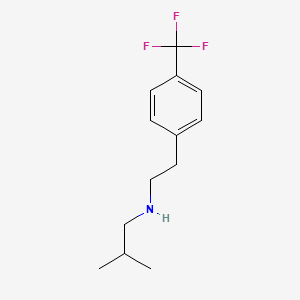
![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)
![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)

![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)
![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)
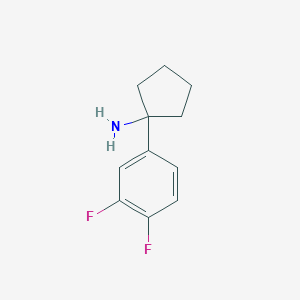
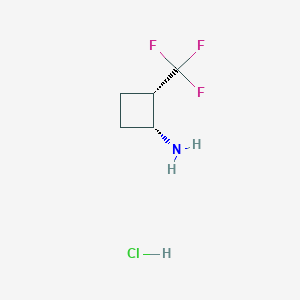
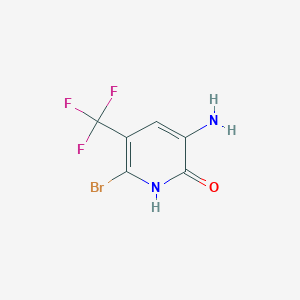
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
![bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731944.png)
